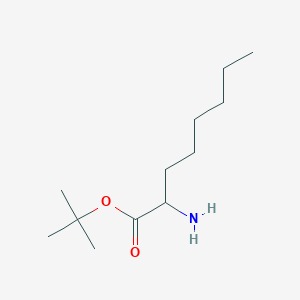

Tert-butyl 2-aminooctanoate

Description

Significance of Alpha-Amino Acid Esters as Synthetic Intermediates

Alpha-amino acid esters, such as tert-butyl 2-aminooctanoate, are particularly valuable synthetic intermediates. The esterification of the carboxylic acid functionality serves several crucial purposes. It masks the acidity of the carboxyl group, preventing unwanted side reactions during transformations targeting other parts of the molecule. Furthermore, the ester group can be readily converted back to the carboxylic acid or transformed into other functional groups, providing synthetic flexibility. These esters are widely employed in peptide synthesis and as precursors for the synthesis of non-proteinogenic amino acids, which are amino acids not found in the genetic code but are of significant interest in medicinal chemistry and materials science. researchgate.netorgsyn.org The synthesis of α-amino acid esters can be achieved through various methods, including the direct esterification of the corresponding amino acid. orgsyn.org

Role of Tert-Butyl Esters in Chemical Protection Strategies

The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis. beilstein-journals.org Its popularity stems from its steric bulk, which renders it stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for selective manipulation of other functional groups within a molecule without affecting the protected carboxylic acid.

The protection of a carboxylic acid as a tert-butyl ester is commonly achieved by reacting the acid with isobutylene (B52900) in the presence of a strong acid catalyst. google.com Deprotection, or the removal of the tert-butyl group to regenerate the carboxylic acid, is typically accomplished under acidic conditions, often using trifluoroacetic acid (TFA). beilstein-journals.org This orthogonality—the ability to deprotect one functional group without affecting others—is a key principle in complex molecule synthesis.

Overview of the 2-Aminooctanoate Scaffold in Chiral Molecule Construction

The 2-aminooctanoate scaffold, the core structure of this compound, is a valuable building block in the synthesis of chiral molecules. The presence of a chiral center at the alpha-carbon makes it a useful precursor for creating enantiomerically pure compounds. Non-proteinogenic amino acids, like 2-aminooctanoic acid, and their derivatives are of increasing interest due to their potential to impart unique properties to peptides and other bioactive molecules. researchgate.netnih.gov

Chemical and Physical Properties of this compound

This compound is an organic compound with the chemical formula C12H25NO2 and a molecular weight of 215.34 g/mol . bldpharm.comnih.gov It is the tert-butyl ester of the amino acid 2-aminooctanoic acid.

| Property | Value |

| CAS Number | 1544278-14-9 |

| Molecular Formula | C12H25NO2 |

| Molecular Weight | 215.34 g/mol |

| SMILES Code | CCCCCCC(N)C(OC(C)(C)C)=O |

Table 1: Physicochemical properties of this compound. Data sourced from bldpharm.com.

Synthesis and Reactivity

The synthesis of this compound can be conceptualized through standard organic chemistry transformations. A common method for the synthesis of tert-butyl esters of amino acids involves the reaction of the corresponding amino acid with an excess of tert-butanol (B103910) in the presence of a strong acid catalyst or through the use of isobutylene. google.com For instance, a general procedure for preparing amino acid tert-butyl esters involves treating the amino acid with isobutylene and a catalytic amount of sulfuric acid. google.com

In a related synthesis, tert-butyl (3R)-[(5-bromopentanoyl)amino]octanoate was prepared by the acylation of an amine precursor with 5-bromopentanoyl chloride. beilstein-journals.org This indicates that the amino group of a 2-aminooctanoate derivative is available for standard amide bond formation.

The reactivity of this compound is dictated by its functional groups: the primary amine, the ester, and the aliphatic side chain. The amino group can act as a nucleophile in reactions such as acylation, alkylation, and Schiff base formation. The tert-butyl ester is stable under many conditions but can be cleaved under strong acidic conditions to yield the corresponding carboxylic acid, 2-aminooctanoic acid.

Research Findings and Applications

While specific research focusing solely on this compound is limited in publicly available literature, the utility of its constituent parts provides strong evidence for its potential applications.

The parent amino acid, 2-aminooctanoic acid, has been the subject of research, particularly in the field of antimicrobial peptides. A study demonstrated the enzymatic synthesis of (S)-2-aminooctanoic acid with over 98% enantiomeric excess. nih.gov This chiral amino acid was then used to modify a lactoferricin (B1576259) B-derived peptide, resulting in a significant enhancement of its antibacterial activity. nih.gov This highlights the potential of the 2-aminooctanoate scaffold in developing new therapeutic agents.

Furthermore, the use of tert-butyl protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS), a technique central to the creation of custom peptides for research and pharmaceutical applications. The tert-butyl group is often used to protect the side chains of aspartic acid, glutamic acid, serine, threonine, and tyrosine during Fmoc-based SPPS. While the primary amino group of this compound would typically be protected with an Fmoc or Boc group for use in SPPS, the compound itself represents a fundamental building block in this area.

Structure

3D Structure

Properties

Molecular Formula |

C12H25NO2 |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

tert-butyl 2-aminooctanoate |

InChI |

InChI=1S/C12H25NO2/c1-5-6-7-8-9-10(13)11(14)15-12(2,3)4/h10H,5-9,13H2,1-4H3 |

InChI Key |

LVVFBIZISWDATP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Aminooctanoate

Direct Esterification Approaches

Direct esterification involves the reaction of 2-aminooctanoic acid with a source of the tert-butyl group. These methods are often favored for their straightforward nature, though they can present challenges due to the steric hindrance of the tert-butyl group and the zwitterionic nature of the amino acid starting material. google.com

The most traditional method for forming tert-butyl esters is through acid-catalyzed esterification. This process typically involves reacting 2-aminooctanoic acid with tert-butanol (B103910) or isobutylene (B52900) in the presence of a strong acid catalyst. wikipedia.orgnii.ac.jp Common catalysts for this transformation include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and various Lewis acids. google.comscience.gov The reaction mechanism involves the protonation of the carboxylic acid by the strong acid, which activates it toward nucleophilic attack by the alcohol. For amino acids, the amino group is also protonated, forming an ammonium (B1175870) salt, which prevents it from interfering with the reaction.

Challenges in this method include the potential for side reactions and the often harsh conditions required, which can lead to the decomposition of sensitive substrates. google.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

To overcome the limitations of classical acid catalysis, several modified esterification procedures have been developed. One notable system involves the use of trimethylchlorosilane (TMSCl) in an alcohol solvent. nih.govresearchgate.net In this method, TMSCl reacts with the alcohol (e.g., methanol) to generate HCl in situ, which then catalyzes the esterification. nih.gov More importantly, TMSCl silylates both the carboxylic acid and the amino group, forming an O,N-bis-trimethylsilyl intermediate. researchgate.net This process breaks up the zwitterionic structure of the amino acid, increasing its solubility in organic solvents and making the carboxyl group more accessible for esterification. nih.govresearchgate.net While commonly used with methanol (B129727) to produce methyl esters, this principle demonstrates a milder approach to amino acid esterification. nih.govresearchgate.net

A particularly effective modern method for direct tert-butylation utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a strong acid catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. nii.ac.jp This approach allows for the direct conversion of free amino acids into their corresponding tert-butyl esters in high yields and under relatively mild conditions, proceeding much faster than conventional methods. nii.ac.jp

Table 1: Modified Direct tert-Butylation of Free Amino Acids

| Starting Material | Reagent/Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Free Amino Acids | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl Acetate | High yields of tert-butyl esters with free amino groups | nii.ac.jp |

| Various Carboxylic Acids | Catalytic Tf₂NH | tert-Butyl Acetate | High yields of tert-butyl esters | nii.ac.jp |

Indirect Synthetic Routes

Indirect routes to tert-butyl 2-aminooctanoate involve more steps than direct esterification but offer greater flexibility and control, particularly when synthesizing complex or chiral molecules.

This compound can be prepared from other readily available amino acid derivatives. A common strategy is to start with a protected glycine (B1666218) tert-butyl ester equivalent and introduce the hexyl side chain via alkylation. elsevierpure.com For instance, the Schiff base of glycine tert-butyl ester, such as N-(diphenylmethylene)glycine tert-butyl ester, can be deprotonated to form a stable enolate, which is then alkylated with a suitable hexyl halide (e.g., 1-bromohexane). Subsequent hydrolysis of the imine protecting group yields the desired product. elsevierpure.com

Another sophisticated approach involves starting with a different natural amino acid, such as L-glutamic acid, and chemically modifying its side chain. nih.gov This can involve a sequence of protection, selective reduction of a carboxyl group to an aldehyde, and subsequent chain extension reactions like a Wittig reaction to build the desired carbon skeleton before deprotection. nih.gov

In some synthetic strategies, the 2-aminooctanoic acid backbone is constructed first, and the tert-butyl ester is introduced in a later step. This is often accomplished via transesterification. google.com An N-protected amino acid, for example, can be reacted with a tert-butyl compound in the presence of a suitable catalyst to exchange a different ester group for the tert-butyl group. google.com This method can also be used to prepare di-tert-butyl esters from amino acids with two carboxylic acid groups. google.com

Alternatively, the tert-butyl group can be introduced onto the free carboxylic acid of an N-protected 2-aminooctanoic acid using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst such as 4-(dimethylamino)pyridine (DMAP), or by using isobutylene with a strong acid catalyst. wikipedia.org

Enantioselective Synthesis of Chiral this compound

The biological activity of amino acids and their derivatives is often dependent on their stereochemistry. Therefore, methods for the enantioselective synthesis of either the (R)- or (S)-enantiomer of this compound are of significant interest.

One powerful method for achieving high enantioselectivity is through asymmetric phase-transfer catalysis. The alkylation of an N-(diphenylmethylene)glycine tert-butyl ester with a hexyl halide can be performed in the presence of a chiral phase-transfer catalyst (PTC), often derived from cinchona alkaloids. elsevierpure.com These catalysts create a chiral environment around the reacting enolate, directing the alkylating agent to one face of the molecule and resulting in the formation of one enantiomer in high excess. elsevierpure.com

Another route to enantiopure this compound begins with the production of the chiral amino acid itself. Biocatalysis, using enzymes such as transaminases, can produce (S)-2-aminooctanoic acid from a keto-acid precursor with very high enantiomeric excess (>98% ee). nih.gov This enantiopure amino acid can then be esterified using one of the direct methods described previously to yield the chiral tert-butyl ester.

Furthermore, chiral auxiliaries can be employed. A synthetic route for a related compound involved the use of tert-butyl (3R)-aminooctanoate as a chiral intermediate, highlighting the use of pre-existing chiral pools in synthesis. beilstein-journals.org

Table 2: Enantioselective Synthetic Approaches

| Method | Substrate | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | N-(diphenylmethylene)glycine tert-butyl ester | Chiral Cinchona Alkaloid-Derived PTC | Highly enantiopure α-alkylated amino acid derivatives | elsevierpure.com |

| Biocatalysis followed by Esterification | 2-oxooctanoic acid | Transaminase from Chromobacterium violaceum | (S)-2-aminooctanoic acid (>98% ee) | nih.gov |

| Chiral Pool Synthesis | tert-Butyl (E)-oct-2-enoate | (R)-N-benzyl-1-phenylethylamine (chiral amine) | Precursor to chiral amines like tert-butyl (3R)-aminooctanoate | beilstein-journals.org |

Asymmetric Catalysis in Alpha-Amino Acid Synthesis

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of α-amino acids and their derivatives, including this compound. nih.gov This approach introduces a chiral bias into the reaction, leading to the preferential formation of one enantiomer over the other.

A notable strategy involves the use of chiral phase-transfer catalysis. organic-chemistry.org In this method, a chiral catalyst, often a C2-symmetric chiral quaternary ammonium salt, facilitates the alkylation of a Schiff base of a glycine tert-butyl ester. organic-chemistry.org This process has been successfully applied to the synthesis of a wide array of α,α-dialkyl-α-amino acids. organic-chemistry.org For instance, the asymmetric alkylation of the tert-butyl glycinate (B8599266) benzophenone (B1666685) Schiff base can be achieved using a chiral phase-transfer catalyst in the presence of a palladium catalyst, yielding allylated products in good yields and high enantioselectivity. organic-chemistry.org

Copper-catalyzed asymmetric alkylation has also emerged as a significant method. Researchers have reported the use of a copper/(4S,2R)-tBu-Phosferrox catalyst system for the asymmetric alkylation of a tert-butyl glycinate Schiff base. chemrxiv.org This method has demonstrated high catalytic performance, even at low catalyst loadings, affording the desired products in high yields (up to 95%) and with excellent enantiomeric excess (>99% ee). chemrxiv.org

Furthermore, nickel-catalyzed enantioconvergent cross-coupling reactions provide a modern approach to synthesizing protected α-amino acids. caltech.edu This technique utilizes a chiral nickel/pybox catalyst to couple organozinc reagents with racemic α-haloglycine derivatives, offering a direct route to a variety of protected α-amino acids. caltech.edu

The following table summarizes key aspects of different asymmetric catalytic methods for the synthesis of α-amino acid esters.

| Catalytic System | Substrate | Key Features | Reference |

| Chiral Phase-Transfer Catalyst (C2-symmetric) | Aldimine Schiff base of glycine tert-butyl ester | One-pot, double alkylation; high enantioselectivity. | organic-chemistry.org |

| Pd-Catalyst with Chiral Phase-Transfer Catalyst | Tert-butyl glycinate-benzophenone Schiff base | Asymmetric allylation; good yields and high enantioselectivity. | organic-chemistry.org |

| Copper/(4S,2R)-tBu-Phosferrox | Tert-butyl glycinate Schiff base | High catalytic performance at low catalyst loading; excellent yield and ee. | chemrxiv.org |

| Chiral Nickel/Pybox Catalyst | Racemic α-haloglycine derivatives and organozinc reagents | Enantioconvergent cross-coupling; direct route to protected α-amino acids. | caltech.edu |

Enzymatic Resolution and Deracemization Techniques

Enzymatic methods offer a highly selective and environmentally benign alternative for obtaining enantiomerically pure this compound. google.com These techniques leverage the inherent stereospecificity of enzymes to either resolve a racemic mixture or to convert a prochiral substrate into a single enantiomer.

One common approach is enzymatic resolution, where an enzyme selectively acts on one enantiomer in a racemic mixture, allowing for the separation of the two. For example, lipases are frequently employed for the kinetic resolution of racemic esters through hydrolysis or transesterification. researchgate.net The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. researchgate.net

D-amino acid dehydrogenases are another class of enzymes with significant potential in the synthesis of D-amino acids. researchgate.net Through rational design and random mutagenesis, a meso-diaminopimelate D-dehydrogenase has been engineered to exhibit broad substrate specificity and high stereoselectivity. researchgate.net This engineered enzyme can catalyze the reductive amination of the corresponding 2-keto acid with ammonia (B1221849) to produce D-amino acids with high enantiomeric excess (95% to >99% ee). researchgate.net For example, a D-amino acid dehydrogenase from Corynebacterium glutamicum showed a 975-fold increase in specific activity toward D-2-aminooctanoate after mutagenesis. researchgate.net

Deracemization, a process where one enantiomer is converted into the other, can also be achieved using enzymatic systems, leading to a theoretical yield of 100% for the desired enantiomer. While specific examples for this compound are not detailed in the provided context, the principles of enzymatic deracemization are well-established for other chiral amines and amino acids. google.com

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org

A prominent example of a chiral auxiliary used in amino acid synthesis is the one derived from (R)- or (S)-2-tert-butyl-5,5-dimethylimidazolidin-4-one. capes.gov.br This auxiliary can be used to prepare enantiomerically pure α-amino acids. For instance, the 3-(Boc-Gly)-Bbdmoic derivative can be doubly deprotonated and then alkylated with various electrophiles to produce higher amino acid derivatives with excellent enantiomeric ratios (>99.5:0.5). capes.gov.br

Another widely used class of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org These auxiliaries are particularly effective in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org While a direct application to this compound is not explicitly mentioned, the general principle involves the formation of a chiral enolate from the N-acylated oxazolidinone, which then reacts with an electrophile in a highly diastereoselective manner. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid derivative.

N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, also serve as effective chiral auxiliaries for the asymmetric synthesis of nitrogen-containing compounds. beilstein-journals.org The chiral sulfinyl group directs the nucleophilic addition to the imine, allowing for the stereoselective formation of α-amino acid derivatives. beilstein-journals.org

The following table highlights some common chiral auxiliaries and their applications in asymmetric synthesis.

| Chiral Auxiliary | Type of Reaction | Key Features | Reference |

| 2-tert-butyl-5,5-dimethylimidazolidin-4-one derivative | Alkylation of glycine derivatives | High diastereoselectivity, recoverable auxiliary. | capes.gov.br |

| Oxazolidinones (Evans auxiliaries) | Alkylation, Aldol reactions | Formation of stereodefined enolates, predictable stereochemical outcome. | wikipedia.org |

| N-tert-butanesulfinyl imines | Nucleophilic addition to imines | Stereoselective synthesis of α-amino compounds. | beilstein-journals.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. This involves a systematic investigation of various reaction parameters, including catalysts, solvents, temperature, and stoichiometry.

For catalytic reactions, the choice of catalyst and ligand is paramount. In phase-transfer catalysis, for example, modifying the structure of the chiral quaternary ammonium salt, such as introducing specific substituents on the aromatic rings, can significantly enhance enantioselectivity. organic-chemistry.org Similarly, in metal-catalyzed reactions, screening different metal precursors and chiral ligands is essential to identify the most effective combination for a given transformation. organic-chemistry.orgchemrxiv.org

Temperature is another critical parameter that needs to be carefully controlled. Lowering the reaction temperature can often improve stereoselectivity by favoring the transition state leading to the desired product. However, this may also lead to a decrease in the reaction rate, necessitating a balance between selectivity and reaction time.

The stoichiometry of the reactants, including the catalyst loading, must also be optimized. Using an excess of one reagent may be necessary to drive the reaction to completion, but it can also lead to the formation of undesired side products. Minimizing the catalyst loading is often a goal in industrial applications to reduce costs. chemrxiv.org

Techniques such as Design of Experiments (DoE) can be employed to systematically study the interplay of various reaction parameters and identify the optimal conditions for yield and purity. Furthermore, real-time monitoring of the reaction progress using techniques like inline IR spectroscopy can provide valuable kinetic data for optimization.

The following table provides examples of parameters that are typically optimized in the synthesis of amino acid esters.

| Parameter | Influence on Reaction | Example of Optimization | Reference |

| Catalyst/Ligand | Affects rate, yield, and stereoselectivity. | Screening different chiral ligands for a metal-catalyzed reaction. | organic-chemistry.orgchemrxiv.org |

| Solvent | Influences solubility, reaction rate, and selectivity. | Comparing polar aprotic vs. nonpolar solvents. | |

| Temperature | Affects reaction rate and stereoselectivity. | Running reactions at sub-zero temperatures to enhance enantioselectivity. | organic-chemistry.org |

| Stoichiometry | Impacts conversion and byproduct formation. | Varying the ratio of electrophile to nucleophile. | caltech.edu |

| Reaction Time | Determines the extent of reaction completion. | Monitoring the reaction by TLC or HPLC to determine the optimal time. | mdpi.com |

Chemical Reactivity and Transformations of Tert Butyl 2 Aminooctanoate

Amine Group Reactivity

The primary amine group in tert-butyl 2-aminooctanoate is a nucleophilic center, readily participating in reactions typical of α-amino acid esters.

The amine functionality can be readily acylated to form the corresponding N-acylamino acid ester. This transformation is fundamental in peptide synthesis and for the introduction of various functionalities. Common acylating agents include acyl chlorides and carboxylic acid anhydrides, often in the presence of a base to neutralize the acid byproduct. researchgate.netgoogle.com The reaction of amino acids with acyl chlorides is a variation of the Schotten-Baumann method. researchgate.net

The general scheme for N-acylation is as follows:

Reactants: this compound, Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride)

Product: N-Acyl-tert-butyl 2-aminooctanoate

Conditions: Typically in an inert solvent with a base (e.g., pyridine, triethylamine).

Research has shown that N-acylation of amino acid esters can be achieved with high efficiency. researchgate.net For instance, methods have been developed for the N-acylation of unprotected α-amino acids using readily available benzotriazolyl or succinimidyl carboxylates, which are prepared from carboxylic acids and activating agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI). researchgate.net Another approach involves the reaction of amino acids with acyl chlorides in the presence of cationic surfactants. researchgate.net

Table 1: Examples of N-Acylation Reactions

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl Chloride | Pyridine | Tert-butyl 2-(acetylamino)octanoate |

| Benzoyl Chloride | Triethylamine | Tert-butyl 2-(benzoylamino)octanoate |

| Acetic Anhydride | Sodium Acetate | Tert-butyl 2-(acetylamino)octanoate |

The reaction of the amine group with chloroformates or other carbonylating agents leads to the formation of carbamates (urethanes). This reaction is crucial for installing protecting groups on the nitrogen atom, such as the widely used Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups. A common method involves reacting the amino ester with a suitable chloroformate in the presence of a base. wikipedia.org

Alternatively, carbamates can be formed from the reaction of the amino ester with N,N'-disuccinimidyl carbonate (DSC). thieme-connect.com This method is particularly efficient for hindered amino esters. thieme-connect.com The reaction of carbon dioxide with amines can also lead to carbamate (B1207046) salts. nih.gov

Table 2: Reagents for Urethane and Carbamate Formation

| Reagent | Product Type |

|---|---|

| Benzyl (B1604629) Chloroformate | N-Cbz protected amino ester |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc protected amino ester |

| N,N'-Disuccinimidyl carbonate (DSC) | Carbamate |

The primary amine of this compound can react with aldehydes and ketones to form an imine, also known as a Schiff base. libretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and is reversible. libretexts.orgmasterorganicchemistry.com The formation of imines is often an intermediate step in more complex transformations, such as reductive amination.

The general reaction is as follows: R'-CHO (Aldehyde) + H₂N-CH(R)-COOtBu → R'-CH=N-CH(R)-COOtBu + H₂O

The pH of the reaction is a critical parameter; it is generally optimal around a pH of 5. libretexts.org For the synthesis of N-tert-butanesulfinyl imines, condensation can be carried out using reagents like Ti(OEt)₄ or CuSO₄. beilstein-journals.org Reductive amination, which involves the in-situ reduction of the formed imine, is a powerful method for forming new C-N bonds and can be applied to solid-phase synthesis. wikipedia.orgnih.gov

Ester Group Reactivity

The tert-butyl ester group is a sterically hindered ester, which influences its reactivity. It is relatively stable to many nucleophilic reagents but can be cleaved or transformed under specific conditions.

The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, typically under acidic conditions. acs.orgnih.gov This deprotection is a common step in peptide synthesis to liberate the C-terminus for further coupling reactions. Strong acids like trifluoroacetic acid (TFA) are often used. acs.org Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane (B109758), have also been employed for the chemoselective hydrolysis of tert-butyl esters, sometimes in the presence of other acid-labile protecting groups. acs.orgnih.govmanchester.ac.uk Molecular iodine has also been reported as a mild and efficient catalyst for this hydrolysis. researchgate.net

Transesterification, the conversion of one ester to another, can also occur, although it is less common for tert-butyl esters due to steric hindrance.

Table 3: Conditions for Tert-butyl Ester Hydrolysis

| Reagent(s) | Solvent | Key Feature |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard acidic cleavage |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective Lewis acid hydrolysis. acs.orgnih.gov |

| Molecular Iodine (I₂) | Acetonitrile (B52724) | Mild and efficient catalysis. researchgate.net |

| t-BuNH₂/LiBr/MeOH/H₂O | Methanol (B129727)/Water | Can be selective in the presence of N-Boc groups. amelica.org |

The ester group of this compound can be reduced to the corresponding primary alcohol, (S)-2-aminooctan-1-ol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). cdnsciencepub.com Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of methanol, can also be effective for reducing amino acid esters to amino alcohols under mild conditions. researchgate.net A patent describes a process using a reducing agent of the formula ZnXBH₄ (where X is a halogen) for this purpose. google.com These reductions provide access to valuable chiral amino alcohols. cdnsciencepub.comresearchgate.net

The general reaction is: R-CH(NH₂)-COOtBu + [Reducing Agent] → R-CH(NH₂)-CH₂OH

It is important to note that the conditions required for ester reduction are generally harsher than those for many amine group transformations, allowing for selective reactions at the nitrogen atom while preserving the ester.

Tert-Butyl Ester Cleavage Methods

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and the relative ease of its removal. The cleavage of this group in this compound to yield 2-aminooctanoic acid is a critical step in many synthetic pathways. Deprotection typically involves treatment with acids, which facilitate the formation of a stable tert-butyl cation.

Common methods for the cleavage of tert-butyl esters often employ strong protic acids like trifluoroacetic acid (TFA) and hydrochloric acid, or Lewis acids such as zinc bromide and silyl (B83357) triflates. lookchem.com However, the harshness of these conditions can sometimes lead to undesirable side reactions, especially with sensitive substrates. lookchem.com To address this, several milder and more selective methods have been developed.

A notable method involves the use of silica (B1680970) gel in refluxing toluene, which provides high yields of the corresponding carboxylic acid. lookchem.comresearchgate.net This heterogeneous system is advantageous as it simplifies product purification. lookchem.com Another approach utilizes fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), as solvents to achieve thermolytic cleavage of tert-butyl esters in nearly quantitative yields. researchgate.net

For enhanced selectivity, catalytic methods have also been explored. Ytterbium triflate (Yb(OTf)₃), a mild Lewis acid, has been shown to be an effective and reusable catalyst for the selective deprotection of tert-butyl esters, even in the presence of other ester groups like benzyl or methyl esters. niscpr.res.in The reaction is typically carried out in nitromethane (B149229) at moderate temperatures. niscpr.res.in Additionally, aqueous phosphoric acid serves as an environmentally benign reagent for the selective and high-yielding deprotection of tert-butyl esters and ethers. organic-chemistry.org

A summary of various cleavage methods is presented in the table below.

Table 1: Selected Methods for Tert-Butyl Ester Cleavage

| Reagent/System | Conditions | Selectivity/Notes | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Anhydrous, often in CH₂Cl₂ | Strong acid, can remove other acid-labile groups. | lookchem.com |

| Hydrochloric Acid (HCl) | Aqueous or in organic solvent | Strong acid, common and cost-effective. | lookchem.com |

| Silica Gel | Refluxing toluene | Mild, heterogeneous conditions, high yields. Selective over t-butyl ethers. | lookchem.comresearchgate.net |

| 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Used as solvent, thermolytic | High-yielding, product recovered by solvent evaporation. | researchgate.netresearchgate.net |

| Ytterbium Triflate (Yb(OTf)₃) | Catalytic (5 mol%), nitromethane, 45-50°C | Mild, selective for t-butyl esters over other esters (benzyl, methyl). | niscpr.res.in |

| Aqueous Phosphoric Acid | Aqueous solution | Environmentally benign, selective over CBZ carbamates and benzyl esters. | organic-chemistry.org |

Alpha-Carbon Stereochemistry Maintenance and Inversion

The stereochemistry at the alpha-carbon (C2) is a crucial feature of this compound, as it dictates the biological activity of many of its derivatives. Maintaining or intentionally inverting this stereocenter is a key consideration in stereoselective synthesis.

Stereochemistry Maintenance: In many transformations, such as N-acylation or mild ester cleavage, the chiral integrity of the alpha-carbon is preserved because the reaction does not directly involve this stereocenter. For instance, the acylation of the amine group with reagents like 5-bromopentanoyl chloride proceeds without affecting the stereochemistry at the adjacent carbon. beilstein-journals.org Similarly, catalytic hydrogenation to remove an N-benzyl group, a common step in the synthesis of chiral amines, typically leaves the alpha-carbon configuration intact. thieme-connect.com The synthesis of tert-butyl (S)-3-aminooctanoate, a constitutional isomer, demonstrates that the stereocenter can be maintained throughout a multi-step synthesis, including hydrogenation steps. thieme-connect.com

The choice of reagents and reaction conditions is paramount. For example, in elimination reactions of related β-tosyloxybutanoates, the stereochemical outcome is highly dependent on the reaction mechanism (E2 vs. E1cB), indicating that even reactions at the beta-position can influence the stereochemical environment, although not directly inverting the alpha-center itself. rsc.org

Stereochemistry Inversion: While less common for this specific molecule in the surveyed literature, inversion of the alpha-carbon stereochemistry is a fundamental transformation in amino acid chemistry. This can be achieved through methods that proceed via an S_N2 mechanism at the alpha-carbon. However, this typically requires activation of the carbon, for example, by converting the amino group into a good leaving group, which is a complex process.

A more general approach for inverting stereochemistry in amino acids involves epimerization. This can sometimes occur under harsh basic or acidic conditions where the alpha-proton is abstracted to form a planar enolate intermediate, which can then be protonated from either face, leading to racemization or inversion depending on the conditions and substrate.

In the broader context of protein chemistry, the inversion of side-chain stereochemistry for amino acids like isoleucine and threonine has been studied to understand its impact on protein folding and stability. nih.gov This highlights the importance of precise stereochemical control in the synthesis of complex molecules derived from amino acid building blocks.

Long Alkyl Chain Modifications

The C6 alkyl chain (hexyl group) attached to the alpha-carbon of this compound provides significant lipophilicity. While reactions often focus on the amino and carboxyl groups, the alkyl chain itself can be a target for modification, although this typically requires starting with a pre-functionalized octanoic acid derivative.

Research on analogous long-chain amino acid esters provides insight into potential modifications. For example, derivatives of dodecanoic acid have been synthesized where the terminal end of the alkyl chain is modified to include ester or amide functionalities. nih.gov This is usually achieved by using a starting material that already contains a functional group at the terminus of the alkyl chain, such as a hydroxyl or carboxyl group.

Potential transformations of the alkyl chain could include:

Oxidation: If a terminal double bond were present, it could be oxidized to an epoxide, diol, or cleaved to a carboxylic acid. The amino group of related compounds like tert-butyl 10-aminodecanoate can be oxidized to nitro or nitroso derivatives.

Reduction: The ester group of related compounds can be reduced to the corresponding alcohol using powerful reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Coupling Reactions: The terminal end of the chain could be functionalized with a halide or other reactive group to allow for coupling with other molecules, a strategy used to create complex derivatives like inhibitors for soluble epoxide hydrolase. nih.gov For instance, a study describes the coupling of methyl 2-aminodecanoate with another molecule to form an amide linkage, demonstrating the utility of the amino acid scaffold in building larger structures. nih.gov

These modifications allow for the fine-tuning of the physical and biological properties of the molecule, such as solubility and target binding, by introducing polar groups or extending the carbon skeleton. nih.govucl.ac.uk

Derivatization and Analogues of Tert Butyl 2 Aminooctanoate

Synthesis of N-Protected Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, except for strong acids. wikipedia.org The introduction of the Boc group onto the primary amine of tert-butyl 2-aminooctanoate is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). semanticscholar.orgnih.gov This reaction is generally performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride.

The reaction can be carried out in various solvent systems, including biphasic mixtures of water and an organic solvent like tetrahydrofuran (B95107) (THF) or chloroform, or under anhydrous conditions in solvents such as acetonitrile (B52724) or dichloromethane (B109758) (DCM). wikipedia.orgsemanticscholar.org A variety of bases can be employed, ranging from inorganic bases like sodium hydroxide (B78521) and sodium bicarbonate to non-nucleophilic organic bases such as 4-dimethylaminopyridine (B28879) (DMAP), which can also act as a catalyst. wikipedia.orgnih.gov The choice of base and solvent depends on the solubility of the starting material and the desired reaction rate. The reaction is typically chemoselective for the amino group, leaving the tert-butyl ester intact. semanticscholar.org

Table 1: Representative Conditions for Boc-Protection of Amines This table summarizes common methodologies applicable for the N-Boc protection of this compound.

| Reagent | Base | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Water/THF | 0 °C to RT | Standard aqueous conditions. wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | Anhydrous conditions, DMAP acts as a catalyst. wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst only) | Yttria-Zirconia | Acetonitrile | Heterogeneous catalysis, high yield. semanticscholar.org |

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). seplite.com Its key advantage is its lability under mild basic conditions (typically with piperidine), while being stable to acids. This allows for an orthogonal protection strategy in combination with acid-labile side-chain and ester protecting groups, such as the tert-butyl group in this compound. seplite.com

The synthesis of N-Fmoc-tert-butyl 2-aminooctanoate involves reacting the amino ester with an Fmoc-donating reagent. The most common reagents are 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIEA), in a suitable solvent system like aqueous dioxane or acetonitrile. The Fmoc group's characteristic UV absorbance makes it easy to monitor the progress of reactions during automated synthesis. seplite.com The combination of an Fmoc-protected amine and a tert-butyl protected carboxylate is fundamental to the Fmoc/tBu strategy for peptide synthesis. seplite.comnih.gov

Formation of Peptide Linkages and Related Constructs

Once the N-protected derivative of this compound is prepared (e.g., Fmoc-NH-CH(C₆H₁₃)-COOtBu or Boc-NH-CH(C₆H₁₃)-COOtBu), it can be used as a building block in peptide synthesis. The formation of a peptide bond requires the activation of the free carboxylic acid of one amino acid, which then reacts with the free amino group of another. In the case of using the this compound derivative, it would typically be the N-terminal component, with its tert-butyl ester group being cleaved at a later stage to reveal the C-terminal carboxylic acid if needed.

Alternatively, if starting from N-protected 2-aminooctanoic acid, the this compound can act as the incoming nucleophile (the C-terminal component) after its own N-protecting group is removed. The coupling of these building blocks is facilitated by a wide array of reagents designed to be efficient and minimize side reactions, especially racemization. uni-kiel.depeptide.com

Common classes of coupling reagents include:

Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. peptide.com Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDCI) is a water-soluble alternative, simplifying product purification. nih.gov

Onium Salts : These are highly efficient and popular for both solution-phase and solid-phase synthesis. They are categorized into aminium/uronium salts (e.g., HBTU, HATU, HCTU) and phosphonium (B103445) salts (e.g., PyBOP, PyAOP). sigmaaldrich.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered amino acids due to the formation of highly reactive OAt esters. sigmaaldrich.com

Table 2: Common Peptide Coupling Reagents This table outlines a selection of reagents used to form peptide bonds, which are applicable for incorporating this compound into peptide chains.

| Reagent Class | Example Reagent | Activating Additive | Key Characteristics |

|---|---|---|---|

| Carbodiimide | EDCI | HOBt or HOAt | Water-soluble byproducts, good for solution-phase. nih.gov |

| Aminium/Uronium Salt | HBTU | (Internal HOBt) | Widely used, efficient, low racemization. peptide.comsigmaaldrich.com |

| Aminium/Uronium Salt | HATU | (Internal HOAt) | Highly reactive, excellent for hindered couplings. sigmaaldrich.com |

Functionalization of the Octyl Side Chain

Beyond N-terminal protection and peptide bond formation, the octyl side chain of this compound offers a scaffold for introducing additional chemical functionality. This type of derivatization can be used to create novel amino acids with tailored properties, such as altered hydrophilicity, or to introduce reactive handles for conjugation or for probing biological interactions.

While direct functionalization of the saturated alkyl chain is challenging, a more common strategy involves starting with a precursor that already contains a functional group on the side chain. For example, synthesis could begin with an octenoic acid derivative, allowing for reactions at the double bond. A more versatile approach is ω-functionalization, where a group is introduced at the terminal (C8) position of the octyl chain.

This can be achieved by using a starting material like 8-bromo-2-aminooctanoic acid or 8-hydroxy-2-aminooctanoic acid. These functionalized precursors can then be elaborated. For instance, an ω-hydroxy group could be acylated to attach other molecules, or an ω-bromo group could be converted to an azide (B81097) for click chemistry or to other nucleophiles.

A relevant example from a related field is the structure of the ionizable lipid SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate), a key component in the Moderna mRNA vaccine. nih.gov This complex molecule contains a functionalized aminooctanoate core, demonstrating how the side chain can be extensively modified. The structure suggests a synthetic pathway involving the reductive amination of an 8-oxo-octanoate derivative to introduce the secondary amine on the side chain. This highlights the potential for converting a simple alkyl chain into a more complex, functionalized moiety for advanced applications.

Synthesis of Structural Analogues for Mechanistic Studies

To investigate structure-activity relationships (SAR) or to fine-tune the physicochemical properties of molecules containing this compound, structural analogues are often synthesized. These analogues can feature variations in the length of the alkyl side chain, the introduction of branching, or the incorporation of different functional groups.

For example, synthesizing analogues with shorter (e.g., tert-butyl 2-aminohexanoate) or longer (e.g., tert-butyl 2-aminodecanoate) alkyl chains can probe the effect of lipophilicity on biological activity or self-assembly properties. Branching on the side chain, such as introducing a methyl group, can influence the conformation and steric profile of the resulting peptide or molecule.

Another strategy involves introducing heteroatoms into the side chain to modulate polarity and hydrogen bonding potential. Analogues such as tert-butyl 12-amino-4,7,10-trioxadodecanoate, which contains ether linkages, have been synthesized to increase hydrophilicity compared to their purely aliphatic counterparts. While not a direct analogue of this compound, it illustrates the principle of creating functional analogues by modifying the side chain. Such modifications can be critical for applications like improving solubility in aqueous media for biological assays or for designing linkers in bioconjugation. The synthesis of these analogues typically follows similar synthetic routes, starting from the corresponding modified amino acid.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular architecture of tert-butyl 2-aminooctanoate, enabling the precise identification of its constituent atoms and their connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the tert-butyl group and the amino acid backbone.

In the context of stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. nih.govresearchgate.net These experiments detect through-space interactions between protons, which can help in assigning the relative and absolute configurations of chiral centers, particularly when the molecule is derivatized with a chiral agent. nih.govresearchgate.net The spatial proximity of the bulky tert-butyl group to other protons in the molecule can give rise to specific NOE correlations, aiding in the determination of the compound's three-dimensional structure. nih.gov The evaluation of the tert-butyl group as an NMR probe has been explored in studies of macromolecular complexes, highlighting its utility due to the sharp and intense signal it often produces. nih.gov

Table 1: Representative NMR Data for Tert-butyl Group Containing Compounds

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 1.4-1.5 | A characteristic singlet for the nine equivalent protons of the tert-butyl group. mdpi.com |

| ¹³C | ~28 | A signal corresponding to the three equivalent methyl carbons of the tert-butyl group. mdpi.com |

| ¹³C | ~80 | A signal for the quaternary carbon of the tert-butyl group. mdpi.com |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

The primary amine (N-H) stretching vibrations typically appear as two bands in the region of 3400-3300 cm⁻¹. libretexts.org The presence of two bands is a clear indicator of a primary amine. libretexts.org The ester carbonyl (C=O) group gives rise to a strong absorption band, typically in the range of 1750-1735 cm⁻¹. pg.edu.plvscht.cz The C-O stretching vibration of the ester is also observable, usually between 1300 and 1000 cm⁻¹. vscht.cz The characteristic bending vibrations of the tert-butyl group can also be identified. pg.edu.pl

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3400-3300 (two bands) | Medium |

| Ester (C=O) | Stretch | 1750-1735 | Strong |

| C-O | Stretch | 1300-1000 | Medium-Strong |

| C-H (Alkyl) | Stretch | 2950-2850 | Medium-Strong |

Note: The exact positions of the absorption bands can be influenced by factors such as solvent and hydrogen bonding. libretexts.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, MS is crucial for confirming its molecular formula.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the unambiguous determination of the elemental composition. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acid derivatives, which typically produces a protonated molecule [M+H]⁺. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR and IR spectroscopy.

Table 3: Mass Spectrometry Data for a Representative Amino Acid Ester

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 216.1964 | 216.1960 |

Note: This table is illustrative. The exact mass of this compound would need to be calculated based on its molecular formula (C12H25NO2), which is 215.1885, and its protonated form [M+H]⁺ would be approximately 216.1958.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from reaction mixtures and for quantifying its purity and enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of chiral compounds like this compound. uma.es This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. uma.es

The choice of the chiral column and the mobile phase is critical for achieving good resolution between the enantiomers. rsc.org Common chiral stationary phases include those based on polysaccharides (e.g., Chiralcel®, Chiralpak®). rsc.org The separated enantiomers are typically detected using a UV detector. uma.es By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated. The development of a robust chiral HPLC method is crucial for quality control in asymmetric synthesis. asianpubs.org

Table 4: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

Note: These parameters are exemplary and would require optimization for the specific analysis of this compound.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. honeywell.com While amino acid esters themselves may have limited volatility, they can be readily converted into more volatile derivatives for GC analysis. sigmaaldrich.com Derivatization is a key step, often involving the reaction of the amino group with a silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a TBDMS derivative. sigmaaldrich.comnih.gov

GC coupled with a mass spectrometer (GC-MS) provides a highly sensitive and specific method for both qualitative and quantitative analysis. nih.gov The retention time in the gas chromatogram helps to identify the compound, while the mass spectrum provides confirmation of its identity and structure. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) can be employed for the analysis of complex mixtures and for the enantioseparation of derivatized amino acids. nih.gov

Table 5: Typical GC-MS Parameters for Amino Acid Derivative Analysis

| Parameter | Condition |

| Column | DB-5ms (or similar non-polar column) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature. |

| MS Ionization | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Note: The specific derivatization reagent and GC temperature program would need to be optimized for this compound.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including the absolute configuration of chiral centers. nih.gov For a chiral compound like this compound, obtaining a single crystal of sufficient quality is a prerequisite for this analysis. The process involves diffracting X-rays off the ordered crystal lattice and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule.

The determination of absolute stereochemistry relies on the anomalous dispersion effect, which is the slight difference in scattering intensity when X-rays interact with the electron clouds of atoms near an absorption edge. researchgate.net To enhance this effect, especially in molecules composed of light atoms (C, H, N, O), derivatization with a heavier atom or co-crystallization with a chiral compound of known configuration may be necessary. researchgate.nettcichemicals.com However, with modern diffractometers and computational methods, it is often possible to determine the absolute configuration of underivatized light-atom molecules.

The Flack parameter, derived from the crystallographic data, is a critical value in assigning the absolute configuration. A value close to 0 indicates that the correct enantiomer has been modeled, while a value near 1 suggests the opposite enantiomer. researchgate.net The successful crystallographic analysis of this compound would not only confirm its covalent structure but also definitively establish the (R) or (S) configuration at the C2 chiral center. This information is crucial in fields where stereoisomerism dictates biological activity or chemical reactivity. The structure can be confirmed through techniques such as C-13 NMR in conjunction with X-ray crystallography. ubc.ca

Table 2: Hypothetical Crystallographic Data for (S)-tert-butyl 2-aminooctanoate

| Parameter | Value |

| Chemical Formula | C₁₂H₂₅NO₂ |

| Formula Weight | 215.33 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.89 Å, b = 9.45 Å, c = 24.12 Å |

| Volume | 1344.1 ų |

| Z | 4 |

| Density (calculated) | 1.065 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Temperature | 100 K |

| Flack Parameter | 0.02(4) |

This data is hypothetical and serves as a representative example for a single crystal X-ray diffraction experiment.

Applications in Advanced Organic Synthesis and Catalysis

Tert-butyl 2-Aminooctanoate as a Chiral Building Block

The primary value of this compound in organic synthesis lies in its nature as a chiral building block. Originating from the chiral pool, this compound provides a readily available source of a specific stereoisomer, which is fundamental for the construction of enantiomerically pure target molecules, particularly in the pharmaceutical industry. The presence of the hexyl side chain also introduces lipophilicity, which can be advantageous for modulating the properties of the final products.

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of one enantiomer of a product over the other. Amino acid derivatives are privileged scaffolds for the synthesis of such ligands. This compound can be envisioned as a precursor for various classes of chiral ligands. For instance, reduction of the tert-butyl ester moiety would yield the corresponding chiral amino alcohol. Chiral 1,2-amino alcohols are well-established ligand frameworks for a variety of metal-catalyzed asymmetric reactions, including alkylations, additions, and reductions.

Furthermore, the amino group of this compound can be derivatized to form more complex ligand structures, such as bis(oxazolinyl) (BOX) or bis(imidazolinyl) ligands, which are effective in controlling the stereochemical outcome of reactions like Friedel-Crafts alkylations. mdpi.com The synthesis of these ligands often involves the reaction of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol, a synthon directly accessible from this compound.

| Precursor | Transformation | Resulting Ligand Scaffold | Potential Catalytic Application |

|---|---|---|---|

| This compound | Ester Reduction | (S)-2-aminooctan-1-ol | Asymmetric addition of organozinc reagents to aldehydes |

| (S)-2-aminooctan-1-ol | Condensation with Malonyl Dichloride & Cyclization | Bis(oxazoline) (BOX) Ligand | Copper-catalyzed Asymmetric Friedel-Crafts Reactions |

| This compound | N-derivatization and coordination | N-Acyl or N-Sulfonyl Amino Acid Ligand | Rhodium- or Iridium-catalyzed Asymmetric Hydrogenations |

Asymmetric Michael addition reactions are powerful C-C bond-forming reactions for the stereoselective synthesis of complex molecules. The enolate derived from N-protected this compound can serve as a nucleophile in such reactions. By protecting the amino group, for instance with a Boc or Cbz group, the α-proton becomes acidic and can be removed by a suitable base to generate a chiral enolate. This enolate can then add to a Michael acceptor, such as an α,β-unsaturated ketone or ester. The stereochemistry of the newly formed chiral center is often controlled by the existing stereocenter at the α-carbon of the amino acid derivative.

The use of chiral phase-transfer catalysts in conjunction with glycine-imine tert-butyl esters has been shown to be effective for the enantioselective alkylation of amino acids, a reaction class that shares mechanistic principles with Michael additions. thieme-connect.com This highlights the potential of this compound derivatives in similar stereocontrolled transformations.

Indolizidine and quinolizidine alkaloids are classes of natural products with significant biological activities. Chiral α-amino acids are common starting materials for the stereoselective synthesis of these heterocyclic systems. The carbon skeleton and the stereocenter of this compound can be incorporated into the final ring structure.

A general strategy involves the elaboration of the amino acid derivative into a precursor suitable for cyclization. For example, the synthesis of the quinolizidine alkaloid (-)-lasubine II has been achieved using a chiral δ-amino β-ketoester, demonstrating the utility of amino acid derivatives in constructing such bicyclic systems. nih.gov Synthetic routes towards these alkaloids often rely on key reactions such as intramolecular Mannich reactions, ring-closing metathesis, or intramolecular alkylations, where the amino acid derivative provides the crucial nitrogen atom and at least one stereocenter.

Role in Protecting Group Chemistry in Multi-Step Syntheses

In the multi-step synthesis of complex molecules like peptides or natural products, the selective protection and deprotection of functional groups is crucial. This compound contains a tert-butyl ester, which serves as an effective protecting group for the carboxylic acid function.

The tert-butyl ester is characterized by its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, where other esters like methyl or ethyl esters might be cleaved. This stability allows for selective transformations on other parts of the molecule without affecting the protected carboxyl group.

The removal of the tert-butyl ester (deprotection) is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA), which proceeds via a stable tert-butyl cation. This orthogonality is highly valuable in synthetic strategies, such as in solid-phase peptide synthesis (SPPS), where the α-amino group is protected by the base-labile Fmoc group, and side-chain functional groups are protected by acid-labile groups like tert-butyl. wikipedia.orgiris-biotech.de This allows for the selective removal of either protecting group without affecting the other.

| Condition | Stability of Tert-butyl Ester | Common Reagents |

|---|---|---|

| Protection | - | Isobutylene (B52900), cat. H₂SO₄ or Tf₂NH, t-BuOAc organic-chemistry.org |

| Stable | High | Basic hydrolysis (e.g., LiOH, NaOH), Hydrogenolysis (e.g., H₂, Pd/C), Nucleophiles (e.g., amines, hydrazines) |

| Cleavage (Deprotection) | Labile | Strong acids (e.g., Trifluoroacetic acid (TFA), HCl in dioxane) |

Preparation of Defined Chemical Probes for Research

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or other biomolecule. The parent amino acid, (S)-2-aminooctanoic acid (2-AOA), has been produced using a biocatalyst and used to modify an antimicrobial peptide derived from lactoferricin (B1576259) B. nih.gov In this research, 2-AOA was conjugated to the peptide, and the resulting lipopeptide showed significantly improved antibacterial activity. nih.gov This demonstrates the potential of the 2-aminooctanoate scaffold in creating bioactive molecules.

This compound is an ideal synthetic precursor for creating such chemical probes. The tert-butyl ester allows for the temporary protection of the carboxyl group while the amino group is modified or coupled to other molecules. Subsequently, the ester can be deprotected to reveal the free carboxylic acid for further conjugation, for example, to a reporter tag (like a fluorophore or biotin) or to another part of a target-binding scaffold. The lipophilic hexyl chain of the molecule is a key feature, as it can be used to enhance membrane permeability or to probe hydrophobic binding pockets in proteins.

Application in Macrocyclic and Supramolecular Chemistry Research

Macrocycles are large ring structures that are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. Amino acids are frequently used as building blocks in the synthesis of peptide-based macrocycles.

Multi-component reactions, such as the Ugi reaction, have been employed to synthesize diverse libraries of macrocycles from amino acid derivatives in a highly efficient manner. nih.gov this compound can be a valuable component in such syntheses. Its amino and carboxyl functionalities can participate in the cyclization process, while the hexyl side chain can be oriented either into the macrocyclic ring or outwards, influencing the shape and binding properties of the final structure. The tert-butyl ester can serve as a protecting group during the synthesis and can be removed post-cyclization to provide a handle for further functionalization.

Theoretical and Computational Investigations

Conformational Analysis and Molecular Modeling Studies

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in Tert-butyl 2-aminooctanoate and how these arrangements influence its physical and chemical properties. The presence of the bulky tert-butyl group and the flexible octyl chain introduces significant steric considerations that dictate the molecule's preferred conformations.

Molecular modeling techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are employed to explore the potential energy surface of this compound. These methods allow for the identification of low-energy conformers and the evaluation of energy barriers between them. For instance, the rotation around the C-O and C-N bonds of the ester and amino groups, respectively, as well as the various arrangements of the octyl chain, can be systematically studied.

Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. These simulations can reveal how solvent molecules interact with the compound and influence its conformational landscape. For example, in a polar solvent, conformations that expose the polar amino and ester groups to the solvent while shielding the hydrophobic octyl chain may be favored.

| Conformation | Calculated Steric Energy (kcal/mol) | Reference |

|---|---|---|

| Chair | 28.476 | |

| Twisted Boat | 27.480 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of reactions involving this compound. These calculations can provide detailed information about the energies of reactants, transition states, and products, as well as the electronic structure changes that occur during a reaction.

For example, the hydrolysis of the tert-butyl ester group is a common reaction. DFT calculations can be used to model the reaction pathway for both acid- and base-catalyzed hydrolysis. By locating the transition state structures and calculating the activation energies, one can predict the reaction rates and understand the role of the catalyst. Studies on the base hydrolysis of other α-amino acid esters have utilized DFT to determine the possible mechanisms and have shown that the catalytic influence depends on the mode of coordination of the ester to a metal complex. ekb.egresearchgate.net

Similarly, reactions involving the amino group, such as acylation or alkylation, can be investigated using quantum chemical methods. These calculations can help in understanding the nucleophilicity of the amino group and how it is affected by the rest of the molecule. DFT studies on the amine-mediated ring-opening polymerization of α-amino acid N-carboxyanhydrides have successfully determined the rate-determining steps and Gibbs free energy profiles of the elemental reactions. nih.gov

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Base Hydrolysis | DFT (B3LYP/LANL2DZ) | Elucidation of possible reaction mechanisms. | ekb.eg |

| Ring-Opening Polymerization | DFT | Identification of rate-determining steps and Gibbs free energy profiles. | nih.gov |

Prediction of Stereoselectivity in Catalytic Processes

This compound possesses a chiral center at the α-carbon, making the prediction of stereoselectivity in its synthesis a critical area of research. Computational methods play a significant role in understanding and predicting the enantiomeric excess (ee) in catalytic asymmetric reactions.

By modeling the transition states of the catalyzed reaction leading to the (R)- and (S)-enantiomers, the difference in activation energies (ΔΔG‡) can be calculated. This energy difference is directly related to the enantiomeric ratio of the products. Such calculations can provide valuable insights into the origin of stereoselectivity, highlighting the key non-covalent interactions between the substrate, catalyst, and reagents that favor the formation of one enantiomer over the other.

For instance, in the context of chiral aldehyde catalysis for the asymmetric reaction of N-unprotected amino acid esters, DFT calculations have been used to generate reaction models to demonstrate stereoselective control. frontiersin.org These models have shown that the steric effect of the R group is a key factor for diastereoselectivity and enantioselectivity. frontiersin.org Similarly, computational modeling can be used to rationalize the enantioinduction achieved by chiral hydrogen-bond donor catalysts in the synthesis of amino esters, showing how the catalyst preferentially stabilizes the pathway to the major enantiomer through a controlled network of non-covalent interactions. harvard.edu

Docking Studies for Substrate-Catalyst Interactions in Research

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are particularly useful for investigating its interactions with potential catalysts or biological targets such as enzymes.

In catalyst design, docking can be used to predict how this compound or its precursors bind to the active site of a chiral catalyst. By analyzing the binding modes and the interactions, such as hydrogen bonds and van der Waals forces, researchers can understand the factors that contribute to efficient catalysis and high stereoselectivity. This information can guide the rational design of new and improved catalysts.

In a biological context, if this compound is being investigated as a potential ligand for a protein, docking studies can predict its binding affinity and pose within the protein's binding site. For example, studies involving the docking of substrates into the catalytic pocket of proline iminopeptidase have helped identify key amino acid residues that interact with the substrate. nih.gov This knowledge is crucial for understanding the compound's potential biological activity and for guiding further experimental studies.

| Residue | Interaction Type | Effect of Mutation on Catalytic Efficiency (kcat/Km) | Reference |

|---|---|---|---|

| Glu198 | Hydrogen bond | Deleterious effect | nih.gov |

| Glu227 | Hydrogen bond | Deleterious effect | nih.gov |

| Phe residues | Catalytic pocket formation | Decrease | nih.gov |

| Val267 | Localization at deep end of catalytic pocket | Negative influence | nih.gov |

| Cys267 | Localization at deep end of catalytic pocket | Negative influence | nih.gov |

Future Research Directions and Emerging Methodologies

Development of Novel Green Synthetic Routes

Traditional methods for synthesizing amino acid esters often rely on strong acids and hazardous solvents, presenting environmental and safety concerns. nih.gov The development of green synthetic routes for tert-butyl 2-aminooctanoate is a critical area for future research, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Biocatalysis stands out as a promising green alternative. Enzymes such as lipases have demonstrated high efficiency and selectivity in the synthesis of other amino acid esters. mdpi.comresearchgate.net Future studies could explore various lipases (e.g., from Candida antarctica or Thermomyces lanuginosus) for the direct esterification of 2-aminooctanoic acid with tert-butanol (B103910) or a transesterification reaction. mdpi.com This enzymatic approach offers mild reaction conditions, high stereospecificity, and a reduction in by-products. researchgate.net

The choice of solvent is another cornerstone of green chemistry. Research into replacing conventional volatile organic compounds with greener alternatives is essential. For the synthesis of this compound, potential candidates include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) or cyclopentyl methyl ether (CPME), which have been successfully used for other amino acid esterifications. nih.gov Ionic liquids also present an opportunity, having been used as green catalysts and media for amino acid esterification, potentially leading to excellent conversion rates and simplified product recovery. researchgate.netacs.org

| Parameter | Hypothetical Traditional Route (e.g., Fischer Esterification) | Potential Green Biocatalytic Route |

|---|---|---|

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Immobilized Lipase (e.g., Novozym 435) |

| Solvent | Toluene or Benzene (for azeotropic water removal) | 2-Methyltetrahydrofuran (Me-THF) or solvent-free |

| Temperature | High (Reflux, >100 °C) | Mild (30-60 °C) |

| By-products/Waste | Acidic waste, hazardous solvent waste | Water; catalyst is recyclable |

| Stereochemistry | Risk of racemization at high temperatures | High enantioselectivity preserved |

Exploration of New Catalytic Applications

The structural features of this compound—a chiral center, an amino group, and an ester moiety—make it an attractive scaffold for the development of novel catalysts. Future research could focus on leveraging this compound as a precursor for new organocatalysts or chiral ligands for asymmetric metal catalysis.

Amino acids and their derivatives are well-established as versatile organocatalysts. researchgate.net The primary amine of this compound could be utilized in enamine or iminium ion catalysis, fundamental activation modes for a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions. Modifications of the amine, for instance, by introducing thiourea (B124793) or squaramide moieties, could create bifunctional catalysts capable of activating substrates through hydrogen bonding, leading to high stereocontrol.

Furthermore, the compound could serve as a building block for chiral ligands in transition-metal catalysis. The synthesis of novel N-diphenylphosphinoamino acid esters has been reported, where these molecules act as effective monodentate ligands for metals like rhodium and platinum. rsc.org A similar derivatization of this compound could yield new phosphine (B1218219) ligands, with the octyl and tert-butyl groups providing a unique steric and electronic environment around the metal center, potentially influencing the selectivity of catalytic reactions such as asymmetric hydrogenation or cross-coupling.

| Catalyst Type | Potential Modification | Target Asymmetric Reaction |

|---|---|---|

| Bifunctional Organocatalyst | Addition of a thiourea or squaramide group to the amine. | Michael Addition, Aldol Reaction, Mannich Reaction |

| Chiral Phosphine Ligand | Reaction of the amine with chlorodiphenylphosphine. | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

| Phase-Transfer Catalyst | Quaternization of the amine to form a chiral ammonium (B1175870) salt. | Asymmetric Alkylation, Epoxidation |

Integration with Flow Chemistry Techniques

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of fine chemicals and pharmaceuticals. durham.ac.ukthieme-connect.de Applying this technology to the synthesis of this compound could offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability.

A future research direction would be to design a continuous-flow reactor system for its synthesis. durham.ac.uk This could involve pumping a solution of 2-aminooctanoic acid and a tert-butylating agent through a heated column packed with a solid acid catalyst. Alternatively, for a biocatalytic approach, an immobilized enzyme could be packed into a column (a packed-bed reactor), with the substrate solution flowing through it. mdpi.comresearchgate.net This setup allows for easy separation of the product from the catalyst, which can be reused for extended periods, improving process efficiency and reducing costs. researchgate.net Flow chemistry also enables rapid screening of reaction conditions (e.g., temperature, residence time, and substrate ratios) to quickly identify the optimal parameters for yield and purity. mdpi.com

| Feature | Traditional Batch Reactor | Continuous-Flow Reactor |

|---|---|---|

| Heat & Mass Transfer | Limited, potential for hotspots. | Superior due to high surface-area-to-volume ratio. |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. |

| Scalability | Difficult, often requires re-optimization. | Straightforward by extending operation time ("scaling out"). |

| Process Control | Less precise control over reaction parameters. | Precise control of temperature, pressure, and residence time. |

| Catalyst Integration | Homogeneous or heterogeneous; separation can be difficult. | Ideal for packed-bed reactors with immobilized catalysts. |

Advanced In-situ Spectroscopic Monitoring of Reactions